Pregn-4-ene-20-carboxaldehyde, 3-oxo-

Description

BenchChem offers high-quality Pregn-4-ene-20-carboxaldehyde, 3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pregn-4-ene-20-carboxaldehyde, 3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

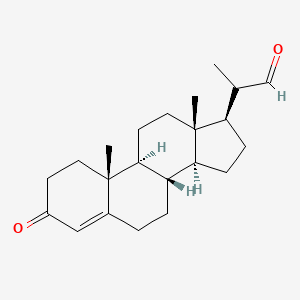

Structure

3D Structure

Properties

IUPAC Name |

2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14?,17-,18+,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPJEGGIGJLDQK-ZRFCQXGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885260 | |

| Record name | Pregn-4-ene-20-carboxaldehyde, 3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24254-01-1 | |

| Record name | 3-Oxopregn-4-ene-20-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24254-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxopregnen-4-ene-20-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024254011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregn-4-ene-20-carboxaldehyde, 3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pregn-4-ene-20-carboxaldehyde, 3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-OXOPREGNEN-4-ENE-20-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EQD2A2KM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

General Context and Significance of Pregn 4 Ene 20 Carboxaldehyde, 3 Oxo

Classification within Pregnane (B1235032) Steroid Metabolism and Chemistry

Pregn-4-ene-20-carboxaldehyde, 3-oxo- is classified as a pregnane steroid. This class is defined by a C21 carbon skeleton, named "pregnane." The systematic name for this compound is 2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal. nih.gov

The nomenclature specifies key structural features:

Pregn-4-ene : Indicates the pregnane core with a double bond between carbons 4 and 5.

3-oxo : Refers to a ketone functional group at the C-3 position.

20-carboxaldehyde : Denotes an aldehyde group attached to carbon 20.

The molecule is an epimeric mixture, often designated as (20RS), indicating that the stereochemistry at the C-20 position can vary. ncats.io This structural feature is critical, as different stereoisomers can exhibit distinct biological activities and reactivity. The compound's core structure is closely related to progesterone (B1679170), which is chemically named Pregn-4-ene-3,20-dione. The primary difference is the presence of an aldehyde at C-20 instead of the ketone found in progesterone.

Table 1: Chemical Identification of Pregn-4-ene-20-carboxaldehyde, 3-oxo-

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal nih.gov |

| CAS Number | 24254-01-1 nih.gov |

| Molecular Formula | C₂₂H₃₂O₂ nih.govfda.gov |

| Synonyms | 3-Oxopregn-4-ene-20-carboxaldehyde, 20-Formylpregn-4-en-3-one, Progesterone Impurity I nih.govncats.iochemicalbook.com |

| InChI Key | XVPJEGGIGJLDQK-ZRFCQXGJSA-N nih.govfda.gov |

Historical Perspectives in Steroid Biochemistry and Organic Synthesis Research

The study of Pregn-4-ene-20-carboxaldehyde, 3-oxo- is rooted in the broader history of steroid synthesis and modification that flourished in the mid-20th century. Early synthetic strategies focused on the transformation of readily available steroid precursors. Foundational routes to this aldehyde involved starting with compounds like 21-hydroxy-20-methylpregn-4-en-3-one (B1587934) and employing methods such as copper-catalyzed air oxidation. smolecule.comchemicalbook.com

Its role as a synthetic intermediate became particularly evident in research aimed at creating novel steroid derivatives. For instance, a 1993 patent describes using 4-pregnen-3-one-20(beta)-carboxaldehyde, a stereoisomer of the compound, as the starting material for the synthesis of hydrazone and oxime derivatives. google.com This work highlights the aldehyde's utility as a chemical scaffold for generating new molecules with potential pharmacological applications. The patent itself references a 1954 procedure by Ercoli and Ruggieri for a related synthesis, underscoring the long-standing interest in this class of steroid intermediates. google.com The commercial availability of the compound from suppliers like Steraloids Inc. further facilitated its use in diverse research settings. google.com

Advanced Structural Elucidation and Stereochemical Characterization

Determining the precise three-dimensional structure and confirming the elemental composition of Pregn-4-ene-20-carboxaldehyde, 3-oxo- relies on a suite of advanced analytical techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

In the context of this aldehyde, NMR would be critical for:

Confirming the Aldehyde Group : The proton of the aldehyde group (CHO) would produce a characteristic signal in the downfield region of the ¹H NMR spectrum.

Verifying the α,β-Unsaturated Ketone : The vinylic proton at C-4 would show a specific chemical shift, confirming the pregn-4-ene-3-oxo system.

Determining Stereochemistry at C-20 : The coupling constants and chemical shifts of the protons at and near the C-20 position would help in assigning the R or S configuration of the carboxaldehyde group, a crucial factor as different stereoisomers can have different reactivity.

The synthesis of derivatives, such as the formation of an oxime from the aldehyde, relies on techniques like Thin Layer Chromatography (TLC) for reaction monitoring, with final structural confirmation typically achieved via NMR and other spectral methods. google.com

Utilization of High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental formula of a compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio with extremely high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For Pregn-4-ene-20-carboxaldehyde, 3-oxo-, HRMS provides the exact mass, which serves as a definitive confirmation of its molecular formula, C₂₂H₃₂O₂. This is particularly valuable when analyzing complex biological or synthetic mixtures where multiple compounds with similar masses may be present. The precise measurement helps to eliminate ambiguity and ensure the correct compound is being identified.

Table 2: Computed Physical Properties of Pregn-4-ene-20-carboxaldehyde, 3-oxo-

| Property | Value | Source |

|---|---|---|

| Average Mass | 328.496 g/mol | epa.gov |

| Monoisotopic Mass | 328.24023 g/mol | nih.govepa.gov |

| Molecular Weight | 328.5 g/mol | nih.gov |

X-ray Crystallography of Pregn-4-ene-20-carboxaldehyde, 3-oxo- and Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid and establishing absolute stereochemistry. While a crystal structure for Pregn-4-ene-20-carboxaldehyde, 3-oxo- itself is not reported in publicly accessible databases, studies on closely related steroid derivatives are common.

Positional Significance as a Key Intermediate in Steroidogenic Pathways

Pregn-4-ene-20-carboxaldehyde, 3-oxo- occupies a position as a key intermediate, primarily in synthetic pathways, and potentially as a minor metabolite in biological systems. Its structure is analogous to progesterone, a central intermediate in steroidogenesis from which mineralocorticoids, glucocorticoids, androgens, and estrogens are derived.

The aldehyde functionality at C-20 makes it a branch point for various chemical transformations. smolecule.com It can be:

Oxidized to the corresponding carboxylic acid.

Reduced to the corresponding alcohol, 20-hydroxypregn-4-en-3-one.

Used in condensation reactions to form derivatives like imines, hydrazones, and oximes. google.com

In biological systems, enzymes such as 20-hydroxysteroid oxidoreductases catalyze the interconversion between a ketone/aldehyde and a hydroxyl group at the C-20 position. The metabolism of the related compound 20β-hydroxy-4-pregnen-3-one to progesterone has been demonstrated in rat uterine tissue, indicating the presence of enzymes that act on the C-20 functional group. nih.gov Therefore, Pregn-4-ene-20-carboxaldehyde, 3-oxo- can be viewed as a potential, albeit likely transient, intermediate in the metabolic grid of progesterone and its derivatives. Its primary significance, however, remains its established role as a versatile precursor in the laboratory synthesis of novel steroid molecules. smolecule.comgoogle.com

Chemical Synthesis Methodologies for Pregn 4 Ene 20 Carboxaldehyde, 3 Oxo and Analogues

Total Synthesis Approaches to the Pregnane (B1235032) Skeleton

The complete, de novo synthesis of the pregnane framework is a formidable challenge in organic chemistry, requiring precise control over stereochemistry and reactivity across a multi-step sequence.

Retrosynthetic Analysis and Key Disconnections for the Pregnane Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.comleah4sci.com It involves breaking down a complex target molecule into simpler, commercially available starting materials by mentally cleaving bonds (disconnections) and converting functional groups (functional group interconversions, FGI). deanfrancispress.comnumberanalytics.com For the pregnane core, which features a fused four-ring system (three six-membered and one five-membered ring), this analysis reveals several strategic disconnections. nih.govyoutube.com

A common strategy involves disconnecting the molecule at key ring junctions, often leading back to simpler bicyclic or monocyclic precursors. nih.govyoutube.com For instance, a key disconnection might be made across the B-ring, breaking it down into an A-ring precursor and a C/D-ring fragment. The Johnson-Corey-Stork steroid synthesis, a classic example, utilizes a polyene cyclization, where a carefully constructed acyclic polyene is induced to fold and form the entire tetracyclic steroid nucleus in a single, biomimetic step. youtube.com This approach elegantly mimics the natural biosynthesis of steroids like lanosterol (B1674476) from squalene. youtube.com

Another powerful retrosynthetic strategy involves sequential ring closures, such as the Robinson annulation, to build the rings one by one. libretexts.org A typical retrosynthetic tree might start by simplifying the side chain at C-17, then disconnecting the D-ring, followed by the C, B, and A rings, ultimately leading to simple, often achiral, starting materials. slideshare.net The challenge lies in performing these transformations in the forward synthesis with high stereocontrol to establish the numerous chiral centers of the pregnane skeleton correctly. libretexts.org

Stereoselective Transformations and Chiral Pool Strategies for Side Chain Assembly

The construction of the steroid side chain, particularly establishing the stereocenter at the C-20 position, presents a significant synthetic hurdle often referred to as the 'C-20 problem'. blogspot.com The stereochemistry at this position is crucial for the biological activity of many pregnane derivatives.

Stereoselective Transformations: To control the stereochemistry, chemists employ a variety of stereoselective reactions. These include:

Nucleophilic Addition to C-20 Ketones: The addition of organometallic reagents to a 20-keto steroid can be directed by the existing stereochemistry of the steroid nucleus. Bulky reagents tend to add from the less hindered face, but the stereochemical outcome can be highly dependent on the specific reagent and reaction conditions. blogspot.com

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium or ruthenium, can hydrogenate a double bond in the side chain to create one or more stereocenters with high enantioselectivity. numberanalytics.com

Sigmatropic Rearrangements: Reactions like the smolecule.comacs.org-Wittig or Claisen rearrangement can be used to transfer chirality from an existing stereocenter to a new one in the side chain with predictable stereochemical outcomes. blogspot.com

Chiral Pool Synthesis: This strategy leverages the readily available, enantiomerically pure starting materials from nature, known as the "chiral pool," to build complex molecules. wikipedia.orgnumberanalytics.com For steroid side chain synthesis, this can involve:

Using Chiral Building Blocks: Small, chiral molecules like amino acids, terpenes (e.g., α-pinene), or carbohydrates are used as starting materials. wikipedia.orgresearchgate.net Their inherent chirality is incorporated into the final side chain, avoiding the need for asymmetric reactions or resolutions. numberanalytics.comnih.gov

Incorporating Natural Products: In some cases, a degraded natural product that already contains a portion of the desired side chain with the correct stereochemistry can be utilized, streamlining the synthesis. numberanalytics.com For example, starting from enantiopure (-)-pantolactone has been used to construct parts of complex molecules. wikipedia.org

Protecting Group Chemistry and Chemoselectivity in Multi-Functionalized Steroids

Protecting groups are essential tools in the synthesis of complex molecules like steroids, which possess multiple reactive functional groups. wikipedia.org These groups temporarily mask a reactive site to prevent it from reacting while another part of the molecule is being modified. cem.com The key is chemoselectivity: protecting one functional group while leaving others available for reaction.

In the context of synthesizing Pregn-4-ene-20-carboxaldehyde, 3-oxo-, the key functional groups requiring management are the C-3 ketone, the C-4-C-5 double bond (an enone system), and the C-20 aldehyde. nih.gov

Common Protecting Groups in Steroid Synthesis:

Ketone Protection: Ketones, such as the one at C-3, are highly susceptible to nucleophilic attack. cem.com They are commonly protected as acetals or ketals (e.g., by reacting with ethylene (B1197577) glycol). libretexts.org These are stable to many reagents, including hydrides and organometallics, but are easily removed with aqueous acid. wikipedia.org Enol ethers or silyl (B83357) enol ethers can also serve as protecting groups for ketones. google.com

Hydroxyl Group Protection: If a synthesis involves hydroxyl intermediates, they must be protected to prevent unwanted oxidation or acylation. cem.com Common protecting groups include silyl ethers (like TBDMS), which offer a range of stabilities, and benzyl (B1604629) ethers, which are robust but can be removed under reductive conditions. libretexts.orgtandfonline.com

Aldehyde Protection: Aldehydes are generally more reactive than ketones. They can also be protected as acetals. If both a ketone and an aldehyde are present, selective protection can often be achieved by exploiting this reactivity difference.

The challenge in multi-functionalized steroids is the selective protection and deprotection. For example, the C-3 ketone in the target molecule is part of an α,β-unsaturated system, which has different reactivity compared to a saturated ketone. libretexts.org Synthesizing such a molecule requires a carefully orchestrated sequence of protection and deprotection steps to ensure that each reagent reacts only at the intended site. wikipedia.org

Semisynthesis from Abundant Steroidal Precursors

Given the complexity and cost of total synthesis, many steroids, including analogues of Pregn-4-ene-20-carboxaldehyde, 3-oxo-, are prepared by semisynthesis. This approach starts with abundant, structurally related natural products, such as progesterone (B1679170), diosgenin (B1670711), or stigmasterol, and chemically modifies them.

Derivatization Strategies for Naturally Occurring Pregnane Derivatives

Naturally occurring pregnanes and related steroids serve as versatile starting scaffolds for creating novel derivatives. nih.govresearchgate.net Derivatization involves applying known chemical reactions to modify the existing functional groups or the carbon skeleton.

For instance, progesterone, which shares the pregn-4-ene-3-one core with the target molecule, is a common starting material. wikipedia.org The C-20 ketone of progesterone can be transformed into the C-20 carboxaldehyde. This can be achieved through various multi-step sequences, potentially involving the formation of an intermediate like a cyanohydrin, which is then converted to the aldehyde. google.com

Other derivatization strategies include:

Introduction of Heteroatoms: Nitrogen-containing rings like triazoles or imidazoles can be introduced, often at the side chain, to create compounds with potential pharmacological activity. nih.gov

Esterification/Etherification: Hydroxyl groups on natural pregnane precursors can be esterified or etherified to produce a wide array of derivatives with modified properties. mdpi.com

Skeletal Rearrangements: Under certain conditions, the steroid skeleton itself can be rearranged, for example, to create D-homo-androsta derivatives. nih.gov

These strategies allow for the creation of a diverse library of pregnane analogues from a single, readily available precursor, facilitating the exploration of structure-activity relationships.

Chemoenzymatic Synthesis of Pregn-4-ene-20-carboxaldehyde, 3-oxo-

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. For a molecule like Pregn-4-ene-20-carboxaldehyde, 3-oxo-, this approach offers a promising route, starting from readily available steroid precursors such as progesterone. A plausible chemoenzymatic pathway could involve the biocatalytic modification of the C-17 side chain of a pregnane steroid.

The introduction of the 20-carboxaldehyde group is a critical transformation. While a direct enzymatic conversion of a C-20 methyl or ketone group to an aldehyde in a single step is not commonly reported, a multi-step biocatalytic sequence can be envisioned. One potential route involves the use of cytochrome P450 monooxygenases (P450s) or other hydroxylases to introduce a hydroxyl group at the C-21 position of a suitable pregnane precursor, such as progesterone. nih.gov This 21-hydroxyprogesterone (11-deoxycorticosterone) can then be enzymatically oxidized to the corresponding aldehyde.

Another key enzymatic transformation relevant to the synthesis of pregnane analogues is the stereospecific reduction of the C-20 ketone. For instance, strains of Rhodococcus have been shown to reduce the C-20 carbonyl group of cortisone (B1669442) and hydrocortisone, yielding the 20β-hydroxy derivatives. mdpi.com This demonstrates the feasibility of enzymatic modifications at the C-20 position, which is crucial for the synthesis of various pregnane analogues.

The formation of the core Pregn-4-ene-3-one structure is often accomplished through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and Δ5-Δ4 isomerase, which convert Δ5-3β-hydroxysteroids into the corresponding Δ4-3-keto steroids. This enzymatic step is a cornerstone in the biosynthesis of most steroid hormones.

A potential, though less direct, biocatalytic approach to the C-20 aldehyde functionality could involve enzymes capable of side-chain cleavage. While typically used to remove the side chain entirely, engineered versions of these enzymes could potentially be tailored to perform a more controlled oxidation. For example, enzymes involved in the side-chain cleavage of cholesterol to form pregnenolone (B344588) could be engineered for this purpose. rsc.org

Aldolases, particularly those from microorganisms like Mycobacterium neoaurum, represent another class of enzymes with the potential for C-C bond formation at the C-20 position, which could be a key step in constructing the carboxaldehyde side chain from a C-17 precursor.

The efficiency and specificity of biocatalytic steps can be significantly enhanced through enzyme engineering and directed evolution. These techniques allow for the modification of enzymes to improve their activity towards non-natural substrates, increase their stability, and alter their regioselectivity and stereoselectivity. caltech.edunih.govyoutube.comacs.org

Directed Evolution of Cytochrome P450s:

Cytochrome P450s are highly versatile enzymes capable of hydroxylating a wide range of substrates, including steroids. However, their natural substrate specificity may not be optimal for the synthesis of a specific target molecule. Directed evolution has been successfully used to engineer P450s for specific hydroxylation patterns on the steroid nucleus and side chain. For example, a mutant of CYP154C5, F92A, was shown to hydroxylate progesterone at the C-21 position, a key step towards the synthesis of C-21 functionalized pregnanes. nih.govconsensus.appconsensus.app Further evolution of such an enzyme could improve the yield and selectivity of this reaction.

Interactive Data Table: Examples of Directed Evolution of Steroid-Modifying Enzymes

| Enzyme | Wild-Type Activity | Engineered Activity | Fold Improvement | Target Compound Class |

| CYP106A2 | 15β-hydroxylation of progesterone | 11α-hydroxylation of progesterone | 108-fold increase in kcat/Km | 11α-hydroxyprogesterone |

| CYP154C5 (F92A mutant) | 16α-hydroxylation of progesterone | 21-hydroxylation of progesterone | Altered regioselectivity | 11-deoxycorticosterone |

| P450 BM-3 | Fatty acid hydroxylation | Epoxidation of 16,17-double bond in progesterone | Novel activity | 16,17-epoxysteroids |

Directed Evolution of Aldolases:

Aldolases are crucial for forming carbon-carbon bonds. Directed evolution can be employed to broaden their substrate scope to accept steroid molecules and catalyze the formation of the 20-carboxaldehyde group. This would involve creating libraries of mutant aldolases and screening them for the desired activity on a pregnane precursor.

Sustainable and Green Chemistry Principles in Pregnane Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. researchgate.netsyrris.com The synthesis of pregnane derivatives is no exception, with a focus on minimizing waste, using renewable feedstocks, and employing safer solvents and reagents. nih.gov

Biocatalysis is a cornerstone of green chemistry in steroid synthesis. google.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption. They are also biodegradable and can often be used in aqueous media, reducing the need for volatile organic solvents.

Green Chemistry Metrics in Steroid Synthesis:

To quantify the "greenness" of a chemical process, several metrics have been developed, including Atom Economy (AE) and the Environmental Factor (E-Factor). primescholars.comchembam.commdpi.com

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. A higher AE indicates a more efficient and less wasteful process.

Environmental Factor (E-Factor): This is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process. libretexts.org

The pharmaceutical industry, including steroid manufacturing, has historically high E-Factors, often ranging from 25 to over 100, due to complex multi-step syntheses and extensive use of solvents for reactions and purifications. syrris.com Chemoenzymatic routes can significantly improve these metrics by reducing the number of steps, increasing selectivity, and minimizing the use of protecting groups and hazardous reagents.

Interactive Data Table: Typical E-Factors in the Chemical Industry

| Industry Sector | Annual Production (tonnes) | E-Factor (kg waste/kg product) |

| Oil Refining | 1,000,000 - 100,000,000 | < 0.1 |

| Bulk Chemicals | 10,000 - 1,000,000 | < 1 - 5 |

| Fine Chemicals | 100 - 10,000 | 5 - >50 |

| Pharmaceuticals | 10 - 1,000 | 25 - >100 |

The use of flow chemistry, where reactions are carried out in continuous-flow reactors, is another green chemistry principle applicable to pregnane synthesis. Flow chemistry allows for better control over reaction parameters, improved safety, and can be readily coupled with immobilized enzymes for continuous biocatalytic processes.

Advanced Analytical Methodologies for Detection and Quantification of Pregn 4 Ene 20 Carboxaldehyde, 3 Oxo

Chromatographic Techniques for Separation and Purification in Complex Matrices

Chromatography is the cornerstone for isolating Pregn-4-ene-20-carboxaldehyde, 3-oxo- from complex biological or synthetic matrices. The choice of technique depends on the specific requirements of the analysis, such as resolution, speed, and scale.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of steroids due to its versatility and applicability to non-volatile and thermally labile compounds. psu.edu For Pregn-4-ene-20-carboxaldehyde, 3-oxo-, which is identified as Progesterone (B1679170) Impurity I by the European Pharmacopoeia, HPLC combined with Ultraviolet (UV) detection is a standard method for purity assessment. ncats.io Reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The chromophore associated with the α,β-unsaturated ketone in the A-ring of the steroid allows for sensitive UV detection.

Methodologies for related progestins often use a mobile phase consisting of acetonitrile (B52724) and water or methanol (B129727) and water gradients. nih.gov Detection via a photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Table 1: Representative HPLC Conditions for Steroid Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water | Elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow for good separation. |

| Detector | UV/Vis or Photodiode Array (PDA) | Detection and quantification based on light absorbance. |

| Wavelength | ~240-254 nm | Corresponds to the absorbance maximum of the α,β-unsaturated ketone. google.com |

| Temperature | Ambient or controlled (e.g., 35-40 °C) | Ensures reproducible retention times. gimitec.com |

This table presents generalized conditions for steroid analysis, adaptable for Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

Gas Chromatography (GC) is another powerful technique for steroid analysis, though it often requires chemical derivatization to increase the volatility and thermal stability of the analytes. psu.edu For a compound like Pregn-4-ene-20-carboxaldehyde, 3-oxo-, both the aldehyde and ketone functional groups may require protection, for instance, through oximation or silylation.

Flame Ionization Detection (FID): FID is a universal detector for organic compounds and provides a response proportional to the number of carbon atoms. While robust and reliable, it may lack the sensitivity required for trace-level analysis in complex biological samples. mdpi.com Capillary SFC has been successfully coupled with FID for steroid separation. psu.edu

Electron Capture Detection (ECD): ECD is a highly sensitive detector for compounds containing electronegative atoms, such as halogens. To utilize ECD for Pregn-4-ene-20-carboxaldehyde, 3-oxo-, a derivatization step using a halogen-containing reagent like O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) is necessary. researchgate.net This reaction targets the aldehyde group, creating a PFBHA-oxime derivative that is highly responsive to ECD, enabling very low detection limits. psu.eduresearchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the separation of stereoisomers, a significant challenge in steroid analysis. gimitec.com The use of supercritical CO2 as the primary mobile phase results in low viscosity and high solute diffusivity, which allows for faster separations and higher efficiency compared to HPLC. selvita.comnih.gov SFC is particularly advantageous for chiral separations, which are crucial as the biological activity of steroids can be highly dependent on their stereochemistry. gimitec.comchromatographyonline.com

The aldehyde at the C-20 position of Pregn-4-ene-20-carboxaldehyde, 3-oxo- can exist as different isomers, making chiral separation methods relevant. SFC, especially when coupled with chiral stationary phases (CSPs), provides excellent resolution for such isomers. gimitec.comchromatographyonline.comresearchgate.net The addition of a small amount of an organic modifier, such as methanol, is often necessary to elute more polar compounds. psu.edumdpi.com

Table 2: Comparison of SFC and HPLC for Isomer Separations

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Mobile Phase | Supercritical CO2 with organic modifiers | Organic solvents and aqueous buffers |

| Analysis Time | Faster due to low viscosity and high flow rates selvita.com | Generally longer analysis times |

| Resolution | Often provides superior resolution for isomers gimitec.comnih.gov | Can be challenging for complex isomer mixtures |

| Solvent Usage | "Greener" with significantly less organic solvent waste selvita.com | Generates more toxic solvent waste |

| Applications | Ideal for chiral and diastereomeric separations gimitec.comhplc.eu | Widely used but may not resolve all isomers |

Mass Spectrometry (MS) Techniques for Definitive Structural Confirmation and Absolute Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of Pregn-4-ene-20-carboxaldehyde, 3-oxo-, providing molecular weight information and structural details that are essential for unambiguous identification.

Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. The molecule of Pregn-4-ene-20-carboxaldehyde, 3-oxo- contains two carbonyl groups (a ketone at C-3 and an aldehyde at C-20) which influence its fragmentation under Collision-Induced Dissociation (CID).

Expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and aldehydes. libretexts.orgyoutube.com This can result in the loss of the aldehyde group (-CHO) or other characteristic fragments from the steroid backbone.

McLafferty Rearrangement: Aldehydes and ketones with accessible gamma-hydrogens can undergo this characteristic rearrangement, though its occurrence depends on the specific stereochemistry and conformational flexibility of the steroid ring system. youtube.com

Dehydration: Loss of water molecules (H₂O) from the steroid ring structure is a common fragmentation pattern observed in the mass spectra of steroids.

These fragmentation patterns create a unique mass spectral fingerprint that allows for the specific identification of the compound even in the presence of other structurally similar steroids.

Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (<2 µm), offers significantly higher resolution, speed, and sensitivity compared to conventional HPLC. youtube.com When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a powerful platform for the high-throughput, sensitive, and robust quantification of steroids like Pregn-4-ene-20-carboxaldehyde, 3-oxo-. nih.govnih.gov

UPLC-MS/MS methods for related steroids like progesterone have been developed and validated for clinical and research applications. nih.govnews-medical.neteurofins.com These methods often involve simple sample preparation, such as protein precipitation, and have very short analytical run times, often under 6.5 minutes. nih.govnews-medical.net The high selectivity of MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, allows for the accurate quantification of the target analyte with minimal interference from the sample matrix. nih.gov Such methods report excellent linearity and low limits of quantification (LLOQ), often in the picogram per milliliter (pg/mL) range, making them suitable for analyzing trace amounts of the compound. nih.gov

Table 3: Performance Characteristics of UPLC-MS/MS for Progestin Analysis

| Parameter | Typical Performance | Reference |

|---|---|---|

| Run Time | < 6.5 minutes | nih.gov |

| Sample Preparation | Protein Precipitation | eurofins.com |

| Lower Limit of Quantification (LLOQ) | 25 pg/mL | nih.gov |

| Linearity (R²) | > 0.998 | nih.gov |

| Intra-day Precision (CV%) | < 15.3% | eurofins.com |

| Inter-day Precision (CV%) | < 15.0% | nih.gov |

| Accuracy (RE%) | -13.7% to 14.0% | nih.gov |

This table summarizes typical performance data from UPLC-MS/MS methods for progesterone and related compounds, demonstrating the capabilities applicable to Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

Isotope Dilution Mass Spectrometry (IDMS) as a Gold Standard for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is widely recognized as a primary or reference method for the absolute quantification of organic molecules, including steroids, due to its high accuracy and precision. The principle of IDMS involves the use of a stable, isotopically labeled version of the analyte of interest as an internal standard. For Pregn-4-ene-20-carboxaldehyde, 3-oxo-, a possible isotopically labeled internal standard would be, for example, ¹³C₃-Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

The methodology involves adding a known amount of the labeled internal standard to the sample prior to any extraction or cleanup procedures. The labeled standard is chemically identical to the endogenous (unlabeled) analyte and thus behaves identically during sample preparation and analysis, correcting for any losses that may occur. After extraction and purification, the sample is analyzed by mass spectrometry, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The ratio of the signal from the native analyte to that of the isotopically labeled standard is measured. This ratio is then used to calculate the exact concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. nih.govresearchgate.net

The use of IDMS effectively minimizes the impact of matrix effects and variations in instrument response, making it the "gold standard" for obtaining highly accurate and traceable quantitative data. nih.govnih.gov While a specific IDMS method for Pregn-4-ene-20-carboxaldehyde, 3-oxo- is not extensively documented in public literature, a validated procedure would likely follow established protocols for similar steroids like progesterone. nih.govnih.gov

Table 1: Representative Parameters for IDMS Analysis of a C21 Steroid Aldehyde

| Parameter | Description |

| Analyte | Pregn-4-ene-20-carboxaldehyde, 3-oxo- |

| Internal Standard | ¹³C₃-Pregn-4-ene-20-carboxaldehyde, 3-oxo- |

| Instrumentation | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Electron Ionization (EI) for GC-MS; Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS |

| Mass Transitions (MRM) | Hypothetical m/z transitions would be selected for the analyte (e.g., precursor ion > product ion) and the internal standard (e.g., [precursor ion+3] > [product ion+3]) |

| Quantification | Based on the peak area ratio of the analyte to the internal standard against a calibration curve. |

Note: The data in this table is representative and based on established IDMS methods for structurally similar steroids due to the limited availability of specific experimental data for Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can be instrumental in studies involving isotopic labeling. While mass spectrometry detects the mass difference due to isotopic substitution, NMR can directly observe the labeled nuclei (e.g., ¹³C or ²H) and provide information about their exact location within the molecular structure. This is crucial for confirming the correct synthesis of isotopically labeled standards used in IDMS.

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity and concentration of organic compounds, including steroids, with direct traceability to the International System of Units (SI). Unlike chromatographic methods that rely on reference standards of the same compound, qNMR can determine the concentration of a substance by comparing the integral of a specific resonance of the analyte to the integral of a certified reference material (CRM) with a known concentration, which is added to the sample as an internal calibrant.

For Pregn-4-ene-20-carboxaldehyde, 3-oxo-, a qNMR analysis would involve dissolving a precisely weighed amount of the compound and a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) in a suitable deuterated solvent. The ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response, such as a long relaxation delay. The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal of the analyte to that of the internal standard. This technique is highly accurate and does not require an identical reference standard of the analyte.

Advanced NMR Pulse Sequences for Complex Structural Assignment

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Pregn-4-ene-20-carboxaldehyde, 3-oxo-

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C-3 | ~199.5 | - |

| C-4 | ~124.0 | ~5.7 |

| C-5 | ~171.0 | - |

| C-18 | ~13.5 | ~0.7 |

| C-20 | ~55.0 | ~2.5 |

| C-21 | ~205.0 | ~9.6 (aldehyde H) |

| C-22 | ~25.0 | ~1.1 (methyl H) |

Note: The data in this table is predictive and based on known NMR data for progesterone and other pregnane (B1235032) derivatives due to the lack of publicly available experimental data for the specific compound. Actual chemical shifts may vary. bmrb.ioresearchgate.netnih.govresearchgate.net

Hyphenated Techniques in Biological and Environmental Samples (Excluding Human Clinical Samples)

Hyphenated techniques, which couple a separation method with a detection method, are the workhorses for the analysis of trace levels of steroids in complex matrices such as animal tissues, soil, and water.

GC-MS and LC-MS Method Development for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for steroid analysis. For a compound like Pregn-4-ene-20-carboxaldehyde, 3-oxo-, a derivatization step is often necessary to increase its volatility and thermal stability for GC analysis. nih.govrestek.com Common derivatizing agents include silylating reagents (e.g., BSTFA) that convert hydroxyl and keto groups into more volatile trimethylsilyl (B98337) (TMS) ethers and enol-ethers. Method development involves optimizing the GC temperature program for adequate separation from other steroids and matrix components, as well as selecting appropriate precursor and product ions for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem MS (MS/MS) for high selectivity and sensitivity. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-tandem MS (LC-MS/MS), has become the preferred method for steroid analysis due to its high sensitivity and specificity without the need for derivatization in many cases. nih.govresearchgate.netnih.govnih.gov Method development for Pregn-4-ene-20-carboxaldehyde, 3-oxo- would focus on:

Column Chemistry: Reversed-phase columns (e.g., C18, C8) are commonly used for steroid separations.

Mobile Phase: A gradient elution with acetonitrile or methanol and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization, is typical.

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are the most common sources for steroid analysis, with the choice depending on the specific analyte and matrix. nih.gov

MS/MS Parameters: Optimization of precursor and product ion transitions (MRM) is crucial for selective and sensitive quantification.

Table 3: Representative GC-MS and LC-MS/MS Parameters for Trace Analysis of a C21 Steroid Aldehyde

| Parameter | GC-MS | LC-MS/MS |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | Reversed-phase C18 column |

| Derivatization | Silylation (e.g., MSTFA) | Typically not required |

| Ionization | Electron Ionization (EI) | ESI or APCI |

| MS Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Hypothetical m/z Transition | e.g., [M-TMS]+ > fragment ion | e.g., [M+H]+ > fragment ion |

| Typical Retention Time | 15-30 minutes | 5-15 minutes |

Note: The data in this table is representative and based on established methods for structurally similar steroids due to the limited availability of specific experimental data for Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

Sample Preparation and Matrix Effects in Pregnane Analysis

The analysis of trace levels of Pregn-4-ene-20-carboxaldehyde, 3-oxo- in complex matrices like animal tissues, soil, or water necessitates a robust sample preparation protocol to remove interfering substances and concentrate the analyte. arborassays.comfrontiersin.orgnih.gov Common techniques include:

Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition the analyte from the sample matrix.

Solid-Phase Extraction (SPE): Employs a solid sorbent (e.g., C18, polymeric) to selectively retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of organic solvent. nih.govnih.govsepscience.com This is a widely used and effective method for cleaning up complex samples before LC-MS or GC-MS analysis. nih.govsepscience.com

Matrix effects are a significant challenge in trace analysis, particularly with LC-MS using ESI. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Strategies to mitigate matrix effects include:

Efficient Sample Cleanup: Thorough sample preparation using techniques like SPE is crucial to remove as many interfering compounds as possible. sepscience.com

Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples can help to compensate for matrix effects.

Use of Isotope-Labeled Internal Standards: As discussed in the IDMS section, this is the most effective way to correct for matrix effects, as the internal standard is affected in the same way as the analyte.

Table 4: Typical Recovery Rates for Steroid Analysis in Environmental Samples using SPE

| Matrix | Analyte Class | Typical Recovery (%) |

| River Water | Progestins | 71 - 124 |

| Wastewater Effluent | Progestins | 71 - 113 |

| Soil | Androgens & Progestogens | 75 - 110 |

| Animal Tissue | Various Steroids | 87 - 101 |

Source: Adapted from various studies on steroid analysis in environmental and biological matrices. nih.govunipv.it

Enzymatic Interactions and Mechanistic Studies Involving Pregn 4 Ene 20 Carboxaldehyde, 3 Oxo

Substrate Recognition and Binding Dynamics with Steroidogenic Enzymes

The recognition of Pregn-4-ene-20-carboxaldehyde, 3-oxo- by enzymes is dictated by its progesterone-like scaffold. In humans, progesterone (B1679170) metabolism is complex, involving numerous cytochrome P450 (CYP) enzymes and reductases. mdpi.com Key enzymes such as CYP17A1 (17α-hydroxylase), CYP21A2 (21-hydroxylase), and CYP3A4 (6β-hydroxylase) catalyze critical hydroxylation reactions on the steroid nucleus. mdpi.com While direct studies on Pregn-4-ene-20-carboxaldehyde, 3-oxo- are limited, its structure suggests it could be a substrate or modulator for these enzymes.

In microbial systems, particularly within Actinobacteria like Mycobacterium tuberculosis, steroid degradation is a well-defined process essential for pathogenesis. nih.gov These pathways are responsible for breaking down cholesterol and other steroids, and they possess enzymes capable of recognizing the pregnane (B1235032) skeleton. Enzymes involved in the initial steps of progesterone degradation, such as various hydroxylases and dehydrogenases, are expected to recognize Pregn-4-ene-20-carboxaldehyde, 3-oxo-. nih.govnih.govaensiweb.com For instance, microbial pathways are known to produce this compound via aldolase (B8822740) activity, indicating specific enzymatic recognition of the steroid side chain. smolecule.com

Furthermore, proteins like the Progesterone Receptor Membrane Component 1 (PGRMC1) have been identified as modulators of CYP activity. mdpi.comnih.gov PGRMC1 can bind to multiple CYP isoforms, influencing their metabolic function, and could therefore play a role in the binding and transformation dynamics of progesterone analogs like Pregn-4-ene-20-carboxaldehyde, 3-oxo-. mdpi.comresearchgate.net

Detailed Enzyme Kinetics and Turnover Rates for Relevant Biotransformations

Specific enzyme kinetic data, such as Michaelis-Menten constants (Kₘ) and catalytic turnover rates (kcat), for Pregn-4-ene-20-carboxaldehyde, 3-oxo- as a substrate are not extensively documented in publicly available literature. However, kinetic analyses of homologous enzymes acting on structurally related steroid metabolites provide insight into the efficiency of these biotransformations.

A relevant example comes from the study of steroid catabolism in Mycobacterium abscessus. This bacterium possesses a hydrolase, HsaD, which is critical for the breakdown of the steroid ring system. semanticscholar.org While not acting on Pregn-4-ene-20-carboxaldehyde, 3-oxo- directly, HsaD processes downstream metabolites of steroid degradation. Kinetic analysis of HsaD from M. abscessus (HsaDMab) and M. tuberculosis (HsaDMtb) with various steroid meta-cleavage products (MCPs) illustrates the catalytic efficiencies of such enzymes.

Interactive Data Table: Kinetic Parameters of Mycobacterial HsaD Enzymes with Steroid Metabolites

The following table presents kinetic data for the enzyme HsaD with various steroid substrates, illustrating the catalytic efficiency of enzymes involved in steroid degradation pathways. Data for Pregn-4-ene-20-carboxaldehyde, 3-oxo- is not available but these values for related compounds are representative of the analyses performed.

| Enzyme | Substrate | kcat (s⁻¹) | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) |

| HsaD (M. abscessus) | 3,4-DHSA-CoA | 3.6 ± 0.1 | 19 ± 1 | (1.9 ± 0.1) x 10⁵ |

| HsaD (M. abscessus) | 4,9-DHSA | 0.81 ± 0.02 | 19 ± 2 | (4.3 ± 0.5) x 10⁴ |

| HsaD (M. tuberculosis) | 3,4-DHSA-CoA | 0.97 ± 0.05 | 170 ± 20 | (5.7 ± 0.8) x 10³ |

| HsaD (M. tuberculosis) | 4,9-DHSA | 0.14 ± 0.01 | 37 ± 6 | (3.8 ± 0.7) x 10³ |

Data sourced from studies on Mycobacterium abscessus steroid catabolism. semanticscholar.org

This data demonstrates that mycobacterial enzymes are highly efficient at processing complex steroid intermediates, with specificity constants (kcat/Kₘ) in the range of 10³ to 10⁵ M⁻¹s⁻¹. It is plausible that enzymes responsible for the biotransformation of Pregn-4-ene-20-carboxaldehyde, 3-oxo- would exhibit similar kinetic profiles.

Allosteric Regulation and Enzyme Modulation by Steroid Ligands

The activity of steroidogenic enzymes is often subject to complex regulatory mechanisms, including modulation by other proteins and ligands. Progesterone Receptor Membrane Component 1 (PGRMC1) serves as a prime example of a protein that modulates the activity of drug- and steroid-metabolizing CYPs. nih.gov

Research has shown that PGRMC1 can physically interact with several CYP enzymes, including CYP3A4, and with Cytochrome P450 Reductase (CPR), the essential electron donor for microsomal CYPs. nih.govresearchgate.net The binding of PGRMC1 to CPR can be competitive with the binding of a CYP enzyme, suggesting a mechanism where PGRMC1 can titrate the available reductase, thereby inhibiting the activity of certain CYPs. nih.gov Conversely, for other enzymes like CYP51 (involved in sterol biosynthesis), PGRMC1 acts as an activator. nih.gov This dual regulatory function highlights a sophisticated layer of control over steroid metabolism that is dependent on the specific CYP isoform and the cellular context. As a progesterone analog, Pregn-4-ene-20-carboxaldehyde, 3-oxo- could potentially influence or be influenced by this PGRMC1-mediated regulatory system.

Structural Biology of Enzymes Interacting with Pregn-4-ene-20-carboxaldehyde, 3-oxo-

There are no reported crystal or cryo-EM structures of an enzyme in a complex with Pregn-4-ene-20-carboxaldehyde, 3-oxo-. However, structural studies of key enzymes from steroid metabolic pathways provide crucial templates for understanding such interactions. The crystal structure of HsaD, a meta-cleavage product (MCP) hydrolase from M. tuberculosis, has been solved to high resolution. nih.govresearchgate.net This enzyme is essential for the survival of the bacterium in macrophages and catalyzes a carbon-carbon bond cleavage in a downstream cholesterol metabolite. nih.govnih.gov Structures of an inactive mutant of HsaD have also been determined in complex with steroid-derived substrates, providing a clear snapshot of substrate binding. nih.gov These structural data are fundamental for understanding how enzymes accommodate and process bulky steroid molecules.

The structural analysis of HsaD from M. tuberculosis reveals important features relevant to steroid recognition. The enzyme belongs to the α/β-hydrolase superfamily and utilizes a canonical Ser-His-Asp catalytic triad (B1167595) (Ser114, Asp241, and His269) to perform hydrolysis. researchgate.net

A key finding is that the active site cleft of HsaD is significantly larger than that of related hydrolases that act on smaller aromatic compounds. researchgate.net This expanded volume is a clear structural adaptation to accommodate the bulky, polycyclic steroid substrates. researchgate.net This architectural feature is likely common among enzymes that have evolved to process steroids. Therefore, any enzyme that recognizes Pregn-4-ene-20-carboxaldehyde, 3-oxo- would be expected to possess a similarly spacious binding pocket, with specific residues positioned to interact with the ketone, double bond, and the distinct C-20 carboxaldehyde group of the ligand.

Computational Enzymology and Molecular Dynamics Simulations

While specific computational studies focused on the interaction of Pregn-4-ene-20-carboxaldehyde, 3-oxo- with enzymes are not widely published, the available structural data for homologous enzymes provides a strong foundation for such research. The crystal structure of HsaD, for example, offers a direct template for "rational ligand design" and computational approaches like molecular docking and molecular dynamics (MD) simulations. nih.gov

These computational methods can be used to:

Predict Binding Poses: Docking algorithms can predict the likely orientation of Pregn-4-ene-20-carboxaldehyde, 3-oxo- within the active site of a target enzyme like a CYP or a hydrolase.

Estimate Binding Affinity: Simulation techniques can be used to calculate the free energy of binding, providing an estimate of the affinity between the ligand and the enzyme.

Simulate Catalytic Mechanisms: Quantum mechanics/molecular mechanics (QM/MM) simulations can model the enzymatic reaction itself, elucidating the transition states and the roles of key active site residues.

Such studies are instrumental in designing novel enzyme inhibitors, which for pathogenic organisms like M. tuberculosis, could lead to the development of new therapeutic agents targeting steroid metabolism. nih.gov

Elucidation of Reaction Mechanisms and Transition States

The reaction mechanisms involving steroid molecules are predominantly catalyzed by two major families of enzymes: the cytochrome P450 (CYP) superfamily and the hydroxysteroid dehydrogenases (HSDs). These enzymes are responsible for the diverse transformations of the steroid nucleus, including hydroxylations, oxidations, and reductions, which are critical for the synthesis of hormones such as cortisol and aldosterone (B195564).

The initial and rate-limiting step in the biosynthesis of all steroid hormones is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the mitochondrial enzyme CYP11A1, also known as the cholesterol side-chain cleavage enzyme. gosset.aiwikipedia.orgyoutube.com This process involves three sequential monooxygenase reactions that hydroxylate and ultimately cleave the cholesterol side chain. wikipedia.orgnih.gov Given that "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" possesses the characteristic C21 steroid backbone, it is plausible that it could serve as a substrate for enzymes further down the steroidogenic pathway.

Subsequent modifications to the pregnane skeleton are carried out by various enzymes. For instance, 21-hydroxylase (CYP21A2) is a key enzyme that introduces a hydroxyl group at the C21 position of progesterone and 17α-hydroxyprogesterone. youtube.com The presence of a carboxaldehyde group at C20 in "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" suggests it might be a product of or an intermediate in side-chain modifications.

The conversion of C11-hydroxy steroids to their C11-oxo counterparts is catalyzed by 11β-hydroxysteroid dehydrogenase isozymes (11βHSD1 and 11βHSD2), with the reverse reaction also being possible. researchgate.net Studies on various C21 steroids have shown that the interconversion between C11-hydroxy and C11-oxo forms is a crucial regulatory step. researchgate.net

| Enzyme Family | General Reaction Mechanism | Potential Relevance to Pregn-4-ene-20-carboxaldehyde, 3-oxo- |

| Cytochrome P450 (CYP) | Monooxygenation (hydroxylation, oxidation) | Potential substrate for hydroxylation at various positions, or further oxidation of the C20-aldehyde. |

| Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of hydroxyl and keto groups | The 3-oxo group could be a target for reduction by an HSD isozyme. |

Prediction of Enzyme-Substrate and Enzyme-Inhibitor Interactions

The interaction between a steroid and an enzyme is dictated by the three-dimensional structure of the enzyme's active site and the specific chemical features of the steroid molecule. The substrate-binding sites of steroidogenic enzymes are tailored to accommodate the general steroid scaffold, but subtle differences in these sites confer substrate specificity.

For example, human CYP11B1 (cortisol synthase) and CYP11B2 (aldosterone synthase) share high sequence identity but have distinct catalytic activities due to variations in their substrate-binding pockets. nih.gov The active site of CYP11B2 is noted to be more spacious, which allows it to accommodate and position its substrate for the multiple hydroxylation steps required for aldosterone synthesis. nih.gov The presence of a C20-carboxaldehyde group in "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" would significantly influence its fit and orientation within such active sites. This aldehyde group could potentially form hydrogen bonds or other interactions with active site residues, which would differ from the interactions of a typical methyl ketone found at C20 in progesterone.

Furthermore, the potential for a compound to act as an enzyme inhibitor is also a critical area of study. Some molecules can bind tightly to the active site, blocking the entry of the natural substrate. For instance, dexfadrostat is a potent inhibitor of CYP11B2, coordinating with the catalytic heme iron within the substrate-binding pocket. nih.gov The specific stereochemistry and functional groups of an inhibitor are crucial for its potency and selectivity. The aldehyde at C20 of "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" could potentially interact with the heme group or other critical residues in the active site of a CYP enzyme, possibly leading to inhibitory activity.

The metabolism of C21 steroids by enzymes like 11βHSD2 can lead to a reduction in their agonistic activity at steroid receptors. mdpi.com Therefore, the enzymatic conversion of "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" could be a mechanism to modulate its biological activity.

| Structural Feature of Pregn-4-ene-20-carboxaldehyde, 3-oxo- | Potential Enzyme Interaction | Predicted Outcome |

| Pregn-4-ene-3-one scaffold | Binding to the active site of various steroidogenic enzymes (CYPs, HSDs). | Potential to act as a substrate or inhibitor. |

| C20-carboxaldehyde | Interaction with active site residues, potentially the heme iron in CYP enzymes. | Could influence substrate positioning and catalytic outcome; may confer inhibitory properties. |

| 3-oxo group | Potential for reduction by 3-hydroxysteroid dehydrogenases. | Conversion to a 3-hydroxy metabolite with potentially altered biological activity. |

Role of Pregn 4 Ene 20 Carboxaldehyde, 3 Oxo As a Precursor and Intermediate in Chemical Transformations

Precursor in the Synthesis of Biologically Active Steroids and Derivatives

The structural similarity of Pregn-4-ene-20-carboxaldehyde, 3-oxo- to progesterone (B1679170) and other steroid hormones makes it a valuable precursor for synthesizing a range of biologically active steroids. smolecule.com Its inherent steroid skeleton is a foundational element that chemists can modify to produce derivatives with specific biological functions for research applications.

Conversion to Other Pregnane (B1235032) Steroid Hormones and Neurosteroids (In vitro/Animal Models)

The pregnane skeleton of Pregn-4-ene-20-carboxaldehyde, 3-oxo- is a versatile scaffold for the synthesis of various pregnane-based hormones and neurosteroids. For instance, the 3-oxo group can be a target for reduction to a hydroxyl group, a key step in the synthesis of certain neuroactive steroids. One such example is the conversion of progesterone to 3α-hydroxy-4-pregnen-20-one (3αHP), a neurosteroid with known anxiolytic and analgesic properties, which is facilitated by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.gov While direct conversion of Pregn-4-ene-20-carboxaldehyde, 3-oxo- to 3αHP is not explicitly detailed in the provided search results, the established enzymatic transformation of the closely related progesterone highlights a potential pathway for similar conversions. nih.gov The synthesis of such neurosteroids is crucial for studying their roles in regulating gonadotropin-releasing hormone (GnRH) activity and their potential region-specific production in the brain. nih.gov

The general pathway for steroidogenesis involves the conversion of cholesterol to pregnenolone (B344588), which then serves as a precursor for various steroid hormones, including progesterone. nih.govnih.gov Enzymes like 3β-hydroxysteroid dehydrogenase (HSD3B2) are responsible for the conversion of the hydroxyl group at carbon 3 to a keto group and isomerization of the double bond, critical steps in the formation of the 3-oxo-pregn-4-ene structure. nih.gov This highlights the natural biosynthetic relevance of the core structure of Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

Derivatization for Biochemical and Pharmacological Research (Excluding Human Clinical Applications)

The aldehyde and ketone functionalities of Pregn-4-ene-20-carboxaldehyde, 3-oxo- are prime targets for derivatization to create novel compounds for biochemical and pharmacological investigation. A significant derivatization involves the conversion of the aldehyde and ketone groups into oximes. smolecule.com For example, the synthesis of 3-oxo-pregn-4-ene-20β-carboxaldehyde dioxime has been documented. smolecule.comncats.io This transformation introduces new functional groups that can alter the molecule's biological activity and provide sites for further chemical modification. smolecule.com

Another example of derivatization is the formation of a hydrazone. The reaction of 4-pregnen-3-one-20(beta)-carboxaldehyde with 1,1-dimethylhydrazine (B165182) yields pregn-4-en-3-oxo-20(beta)-carboxaldehyde N,N-dimethylhydrazone. google.com Such derivatives are synthesized to explore their potential as inhibitors of enzymes involved in androgen synthesis, like 17α-hydroxylase/C17,20-lyase. google.com These studies are vital for understanding the structure-activity relationships of steroid-based enzyme inhibitors.

The following table summarizes key derivatization reactions of Pregn-4-ene-20-carboxaldehyde, 3-oxo- for research purposes:

| Starting Material | Reagent(s) | Product | Research Application |

| 4-pregnen-3-one-20(beta)-carboxaldehyde | Hydroxylamine (B1172632) hydrochloride, Sodium acetate | 4-pregnene-3-oxo-20(beta)-carboxaldehyde oxime | Androgen synthesis inhibition studies |

| 4-pregnen-3-one-20(beta)-carboxaldehyde | 1,1-Dimethylhydrazine | Pregn-4-en-3-oxo-20(beta)-carboxaldehyde N,N-dimethylhydrazone | Androgen synthesis inhibition studies |

| Pregn-4-ene-20-carboxaldehyde, 3-oxo- | Not specified | 3-Oxo-pregn-4-ene-20beta-carboxaldehyde dioxime | Introduction of new functional groups for potential biological activity |

Intermediate in Complex Organic Synthesis Beyond Steroids

While primarily recognized for its role in steroid chemistry, the structural features of Pregn-4-ene-20-carboxaldehyde, 3-oxo- can be leveraged in more complex organic syntheses that may extend beyond the realm of traditional steroid derivatives. The aldehyde group can participate in various carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. For instance, aldehydes are key starting materials in reactions like the Wittig reaction to form alkenes, which can then be further manipulated. researchgate.net

Although specific examples of Pregn-4-ene-20-carboxaldehyde, 3-oxo- being used in the total synthesis of non-steroidal natural products are not prevalent in the provided search results, its potential as a chiral building block is significant. The rigid, well-defined stereochemistry of the steroid nucleus can be used to control the stereochemical outcome of reactions at the aldehyde side chain, a valuable strategy in asymmetric synthesis.

Stereoselective Reactions Initiated by the Aldehyde Moiety

The aldehyde group at the C-20 position is a key functional handle for initiating stereoselective transformations. The stereochemistry of the pregnane core can influence the facial selectivity of nucleophilic additions to the aldehyde carbonyl. This inherent stereocontrol is a powerful tool in asymmetric synthesis.

For example, the reduction of the aldehyde can lead to the formation of a new stereocenter at C-20. The choice of reducing agent can influence the stereochemical outcome, leading to either the (20S) or (20R) alcohol. While specific studies on the stereoselective reduction of Pregn-4-ene-20-carboxaldehyde, 3-oxo- are not detailed, the principles of stereoselective reductions of aldehydes on steroid side chains are well-established.

Furthermore, the aldehyde can undergo condensation reactions to form imines or enamines, which can then participate in stereoselective alkylation or cycloaddition reactions. The synthesis of hydrazone and oxime derivatives, as mentioned earlier, are examples of such condensation reactions. google.com The geometry of the resulting C=N double bond can be influenced by the steric environment of the steroid nucleus, which in turn can direct subsequent reactions.

Reactivity and Functional Group Interconversions of the Pregnane Core

The pregnane core of Pregn-4-ene-20-carboxaldehyde, 3-oxo- possesses several reactive sites that allow for a variety of functional group interconversions. The α,β-unsaturated ketone in the A-ring is a particularly versatile feature. smolecule.com

Key reactions involving the pregnane core include:

Reduction of the 3-keto group: This can be achieved using various reducing agents to yield the corresponding 3α- or 3β-hydroxy derivatives. nih.gov The stereoselectivity of this reduction can often be controlled by the choice of reagent. For example, the use of K-selectride often favors the formation of the 3α-hydroxyl isomer, while NaBH4/CeCl3 tends to produce the 3β-hydroxyl isomer in related steroid systems. nih.gov

Reactions at the C4-C5 double bond: The double bond can undergo various addition reactions, such as hydrogenation to form the 5α- or 5β-pregnane skeleton, or epoxidation followed by ring-opening to introduce new functionalities.

Introduction of functional groups at other positions: Microbial transformations are a powerful tool for introducing hydroxyl groups at specific and often unactivated positions of the steroid nucleus, such as at C11, a common modification in the synthesis of corticosteroids. researchgate.net

The ability to perform these functional group interconversions on the pregnane skeleton is fundamental to the synthesis of a wide array of steroid derivatives with diverse biological properties. ub.eduvanderbilt.edu

Comparative Biochemistry and Evolutionary Aspects of Pregnane Aldehydes

Occurrence and Distribution Across Diverse Biological Kingdoms

Pregnane (B1235032) aldehydes, including Pregn-4-ene-20-carboxaldehyde, 3-oxo-, are part of the vast family of steroids found across the tree of life. Their presence and metabolic roles differ significantly among microorganisms, plants, and animals, reflecting distinct evolutionary paths and ecological adaptations.

Microorganisms, particularly bacteria of the genus Mycobacterium, are highly efficient in the catabolism of steroids. semanticscholar.org They utilize steroids like cholesterol as a carbon source, breaking down the complex four-ring structure through a series of enzymatic reactions. nih.gov The degradation of the sterol side-chain is a critical process for producing valuable steroid intermediates. mdpi.com

The metabolic pathways in bacteria such as Mycobacterium tuberculosis, Mycobacterium smegmatis, and Mycobacterium neoaurum have been extensively studied. nih.govresearchgate.netsmolecule.com These organisms can cleave the side-chain of cholesterol and other phytosterols (B1254722) to produce C19 steroids. mdpi.com The initial step in the degradation of the steroid side chain is often an oxidation reaction catalyzed by cytochrome P450 mono-oxygenases. nih.govmdpi.com For instance, in Mycobacteria, CYP125 is a key enzyme that oxidizes 4-cholesten-3-one (B1668897) to form 4-cholesten-3-on-C26-oic acid, initiating the side-chain breakdown. mdpi.com

Through genetic engineering, these microbial systems can be modified to accumulate specific intermediates. Strains of Mycobacterium neoaurum have been shown to produce Pregn-4-ene-20-carboxaldehyde, 3-oxo- via enzymatic pathways involving aldolase (B8822740). smolecule.com The study of mutants has been crucial in elucidating these pathways; for example, mutants of M. tuberculosis or Rhodococcus jostii lacking certain enzymes accumulate specific steroid catabolites, providing a roadmap of the degradation process. nih.gov

Table 1: Examples of Microbial Steroid Transformations

| Microorganism | Substrate | Key Enzyme Family/System | Major Product(s)/Intermediate(s) | Reference |

|---|---|---|---|---|

| Mycobacterium neoaurum | Sterols | Aldolase, Cytochrome P450 | Pregn-4-ene-20-carboxaldehyde, 3-oxo-, Androstenedione (B190577) (AD) | mdpi.comsmolecule.com |

| Mycobacterium tuberculosis | Cholesterol | KstR2-regulated genes (e.g., ipdAB, ipdC) | Propionyl-CoA, Acetyl-CoA, Pyruvate, Succinyl-CoA | nih.gov |

| Mycobacterium smegmatis | Progesterone (B1679170), Phytosterols | Hydroxysteroid dehydrogenases (HSDs) | Androstenedione, Testosterone, Estrone | researchgate.net |

| Rhodococcus jostii RHA1 | Cholesterol | HsaD (meta-cleavage product hydrolase) | Metabolites with partially degraded side chains | semanticscholar.org |

In plants, steroid biosynthesis follows a pathway that shares early steps with animal steroidogenesis but diverges to produce a unique array of compounds. britannica.com The process begins with the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol, a characteristic intermediate in plants, rather than lanosterol (B1674476) as seen in animals. britannica.comnumberanalytics.com From cycloartenol, a multi-step process leads to the synthesis of cholesterol, which serves as a precursor for a wide variety of plant steroids, including steroidal alkaloids and saponins (B1172615). britannica.comresearchgate.net

The formation of steroidal aldehydes is a key intermediate step in the biosynthesis of certain classes of plant steroids. Research on Solanaceae plants (e.g., tomato, potato, and black nightshade) has shown that the C-26 amino group of steroidal alkaloids is introduced via a transamination reaction that involves an aldehyde intermediate. researchgate.netnih.gov This suggests that a pregnane-based aldehyde structure is formed prior to the incorporation of nitrogen to create alkaloids like tomatine (B1682986) and solasonine. nih.gov

Recent studies have identified specific enzymes crucial for this process. In Solanum nigrum (black nightshade), the protein GAME15 has been identified as essential for regulating the biosynthesis of both steroidal glycoalkaloids and steroidal saponins from a cholesterol precursor. sciencedaily.com

Table 2: Key Components in Plant Steroidal Compound Biosynthesis

| Plant Family/Species | Precursor | Key Intermediate Type | Key Enzyme/Protein | Final Product Class | Reference |

|---|---|---|---|---|---|

| Solanaceae (general) | Cholesterol | Aldehyde Intermediate (at C-26) | Transaminases | Steroidal Alkaloids (e.g., Tomatine, Solasonine) | researchgate.netnih.gov |

| Solanum nigrum | Cholesterol | Not specified | GAME15 | Steroidal Glycoalkaloids and Saponins | sciencedaily.com |

| General Plants | 2,3-Oxidosqualene | Cycloartenol | Cycloartenol synthase | Phytosterols, Steroidal Alkaloids, Saponins | britannica.comnumberanalytics.com |

Non-human animal models are indispensable for comparative steroid research, allowing for investigations into the synthesis, metabolism, and physiological roles of pregnane derivatives. Large animals like pigs and sheep are often used because, unlike rodents, they are cortisol-dominant, making their glucocorticoid profiles more analogous to humans. endocrine-abstracts.org Comparative studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have revealed both similarities and subtle differences in the glucocorticoid and mineralocorticoid pathways between humans, pigs, and sheep. endocrine-abstracts.org

Rat models have been employed to study the role of steroid hormones in pathological conditions such as preeclampsia. nih.govresearchgate.net In these models, the induction of preeclampsia-like symptoms leads to dysregulation of steroid hormones like progesterone and estradiol, mediated by changes in the expression of steroidogenic enzymes such as CYP11A1 (cholesterol side-chain cleavage enzyme) and HSD3B1 (3β-hydroxysteroid dehydrogenase). nih.govresearchgate.net

Mouse models, particularly genetically engineered ones such as those with a null or humanized pregnane X receptor (PXR), are valuable for studying the regulation of xenobiotic and steroid metabolism. nih.gov PXR is a nuclear receptor activated by a wide range of compounds, including pregnanes, and it controls the expression of genes involved in detoxification. nih.govnih.gov

Table 3: Comparative Steroid Profiles in Selected Animal Models

| Animal Model | Primary Glucocorticoid | Research Application | Key Findings | Reference |

|---|---|---|---|---|

| Pig | Cortisol | Comparative endocrinology | Similar glucocorticoid/mineralocorticoid profiles to humans. | endocrine-abstracts.org |

| Sheep | Cortisol | Comparative endocrinology | Subtle differences in glucocorticoid metabolism compared to humans. | endocrine-abstracts.org |

| Rat | Corticosterone | Disease modeling (e.g., Preeclampsia) | Dysregulation of steroidogenic enzymes (CYP11A1, HSD3B1) and hormone levels under pathological conditions. | nih.govresearchgate.net |